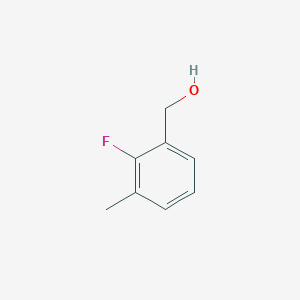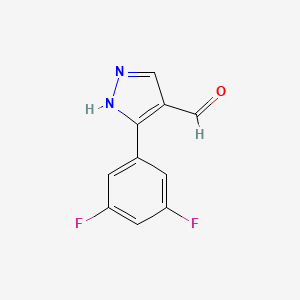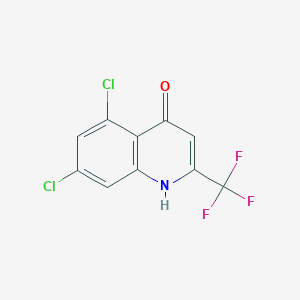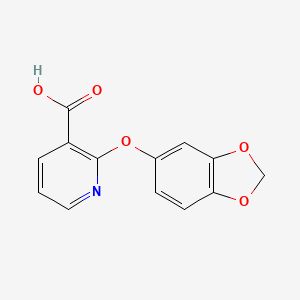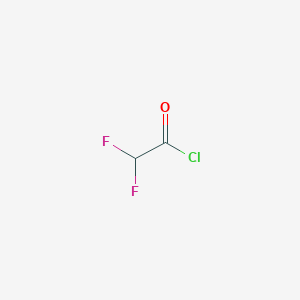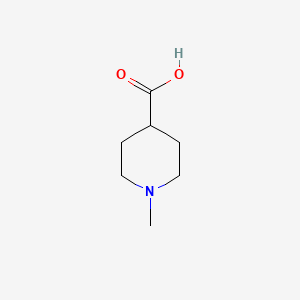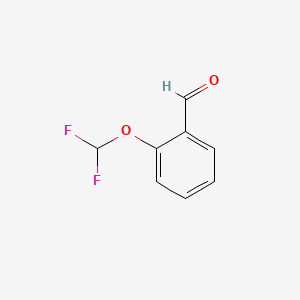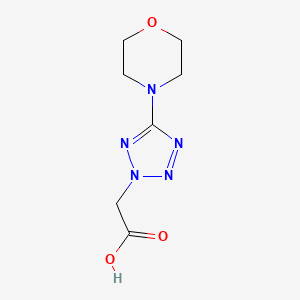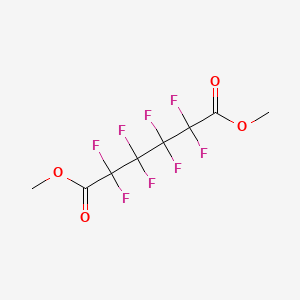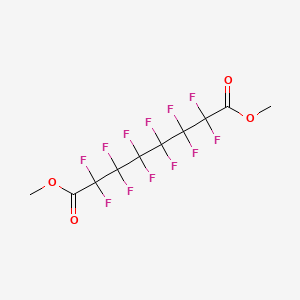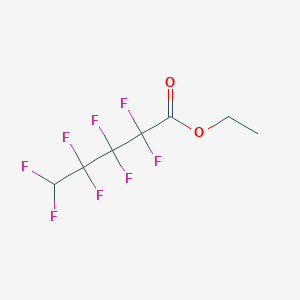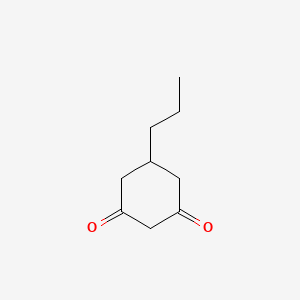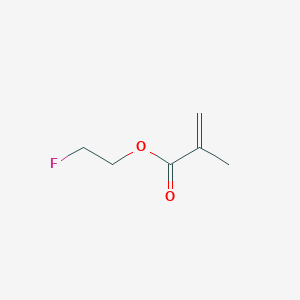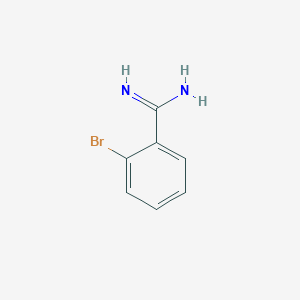
2-Bromo-benzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-benzamidine is an organic compound with the molecular formula C(_7)H(_7)BrN(_2) It is characterized by a benzene ring substituted with a bromine atom and an amidine group
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-benzamidine can be synthesized through several methods. One common approach involves the bromination of benzamidine. This process typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions: 2-Bromo-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amidine group can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The compound can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amidine group.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common for forming new bonds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while coupling reactions can produce complex aromatic compounds.
科学研究应用
2-Bromo-benzamidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Industrial Applications: In industry, it can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism by which 2-Bromo-benzamidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine atom and amidine group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Benzamidine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Chloro-benzamidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
2-Fluoro-benzamidine: Contains a fluorine atom, offering different electronic and steric effects compared to bromine.
Uniqueness: 2-Bromo-benzamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly useful in applications where selective reactivity or specific binding interactions are required.
属性
IUPAC Name |
2-bromobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHUJDNZNWCAMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394524 |
Source


|
| Record name | 2-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92622-81-6 |
Source


|
| Record name | 2-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2-bromobenzimidamide in the synthesis of 4-aminoquinazolines?
A1: 2-bromobenzimidamide serves as a crucial starting material in the copper-catalyzed synthesis of 4-aminoquinazolines described in the research []. The reaction proceeds through a one-pot, multi-step process:
Q2: What are the advantages of this synthetic approach using 2-bromobenzimidamide compared to other methods?
A2: This copper-catalyzed method using 2-bromobenzimidamide offers several advantages for synthesizing 4-aminoquinazolines:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
